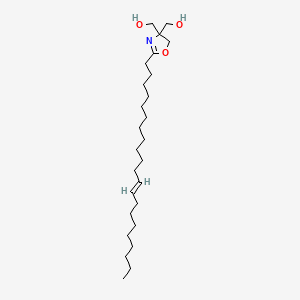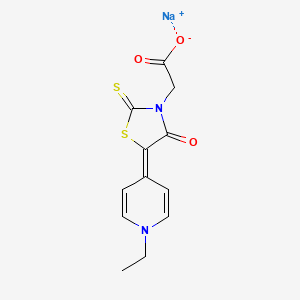
Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate is a complex organic compound that features a unique combination of heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium carbonate, chloroform, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrazolo derivatives: These compounds also feature nitrogen-containing heterocycles and have been studied for their potential as therapeutic agents.
Uniqueness
Sodium 5-(1-ethylpyridin-4(1H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetate is unique due to its specific combination of functional groups and heterocyclic structures
Eigenschaften
CAS-Nummer |
85050-07-3 |
|---|---|
Molekularformel |
C12H11N2NaO3S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
sodium;2-[5-(1-ethylpyridin-4-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C12H12N2O3S2.Na/c1-2-13-5-3-8(4-6-13)10-11(17)14(7-9(15)16)12(18)19-10;/h3-6H,2,7H2,1H3,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
VNXVHNFCGVXGDY-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C=CC(=C2C(=O)N(C(=S)S2)CC(=O)[O-])C=C1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
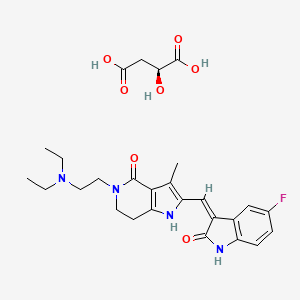


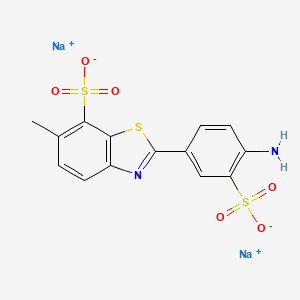

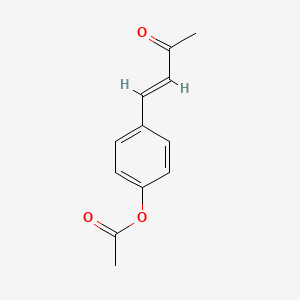
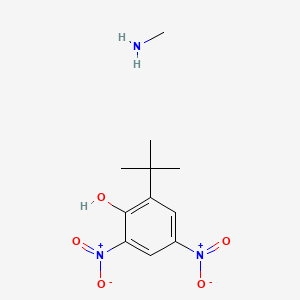
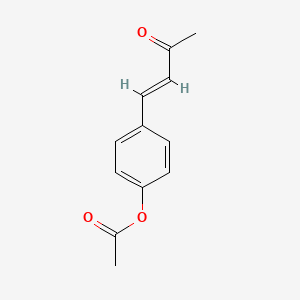


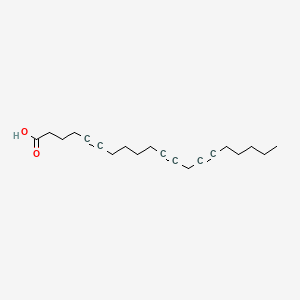
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
